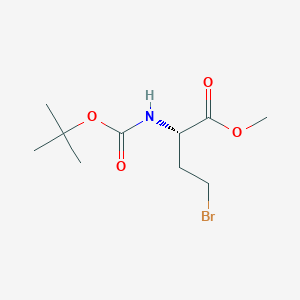

Methyl (S)-2-(Boc-amino)-4-bromobutyrate

Descripción general

Descripción

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is an organic compound commonly used in synthetic chemistry. It features a tert-butoxycarbonyl (Boc) protected amino group, which is a common protecting group in organic synthesis to prevent unwanted reactions at the amino site. The compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(Boc-amino)-4-bromobutyrate typically involves the protection of the amino group with a Boc group, followed by bromination. One common method includes the reaction of (S)-2-amino-4-bromobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (S)-2-(Boc-amino)-4-bromobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide for azide substitution or thiourea for thiol substitution. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection, often at room temperature.

Major Products

Substitution: Products depend on the nucleophile used; for example, azide substitution yields Methyl (S)-2-(azido)-4-bromobutyrate.

Deprotection: Removal of the Boc group yields Methyl (S)-2-amino-4-bromobutyrate.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of drugs due to its ability to participate in reactions that form complex molecules.

- Synthesis of Levetiracetam : One notable application is in the synthesis of levetiracetam, an antiepileptic drug. The compound is used in enzymatic resolution processes to produce high-purity (S)-2-bromobutyl methyl ester, a precursor to levetiracetam. This process involves using immobilized enzymes, which enhance yield and purity while minimizing waste products .

- Prodrug Development : this compound also serves as a building block for prodrug formulations. Prodrugs are chemically modified drugs that become active only after metabolism. This compound can be utilized to create esters that improve solubility and bioavailability of active pharmaceutical ingredients .

Biochemical Research

In biochemical research, this compound is used for synthesizing derivatives that can be studied for their biological activity.

- Amino Acid Analogues : The compound can be transformed into various amino acid analogues, which are vital for studying protein synthesis and function. These analogues can help elucidate mechanisms of enzyme action and protein interactions .

- Hapten Synthesis : It is also involved in synthesizing potential haptens—small molecules that can elicit an immune response when attached to a larger carrier. This application is particularly relevant in vaccine development and immunology research .

Chemical Synthesis

This compound is widely used as a reagent in organic chemistry for various synthetic transformations.

- Coupling Reactions : The compound can participate in coupling reactions to form peptide bonds, making it useful in peptide synthesis. This application is essential for developing therapeutic peptides and proteins .

- Alkylation Reactions : It can also undergo alkylation reactions, where it acts as an electrophile, allowing for the introduction of various substituents into organic molecules. This feature is critical in synthesizing complex organic structures .

Mecanismo De Acción

The mechanism of action of Methyl (S)-2-(Boc-amino)-4-bromobutyrate involves its reactivity at the bromine and Boc-protected amino sites. The bromine atom can participate in nucleophilic substitution reactions, while the Boc group can be selectively removed to reveal the free amino group. These reactive sites allow the compound to be used in various synthetic transformations, targeting specific molecular pathways and interactions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl (S)-2-(Fmoc-amino)-4-bromobutyrate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Methyl (S)-2-(Cbz-amino)-4-bromobutyrate: Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .

Actividad Biológica

Methyl (S)-2-(Boc-amino)-4-bromobutyrate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article examines its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₈BrNO₄

- Molecular Weight : 296.158 g/mol

- CAS Number : 76969-87-4

- Density : 1.328 g/cm³

- Water Solubility : Slightly soluble (1.5 g/L at 25 ºC)

The compound features a bromobutyrate moiety that is significant for its biological interactions. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality, which can influence the compound's reactivity and bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Boc-protected amino acid : The reaction of an appropriate amino acid with Boc anhydride.

- Bromination : The introduction of the bromine atom at the 4-position of the butyric acid derivative.

- Esterification : Methylation to form the final ester product.

This compound exhibits biological activity primarily through its interaction with various biological pathways. Its structural features allow it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.

Case Studies and Research Findings

- Inhibition of Protein Synthesis :

-

Antidiabetic Potential :

- Research indicates that derivatives of bromobutyrate compounds can enhance β-cell proliferation in pancreatic tissues, suggesting a possible application in diabetes management . The structural similarity to other β-cell proliferative agents points to a potential mechanism involving the modulation of signaling pathways such as DYRK1A-NFAT .

- Antimicrobial Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈BrNO₄ |

| Molecular Weight | 296.158 g/mol |

| Density | 1.328 g/cm³ |

| Water Solubility | 1.5 g/L at 25 ºC |

| CAS Number | 76969-87-4 |

Propiedades

IUPAC Name |

methyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWPBNACYMMIKZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.